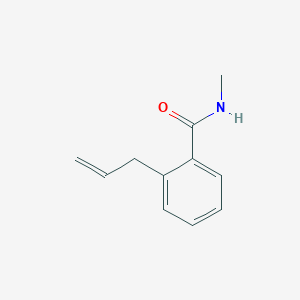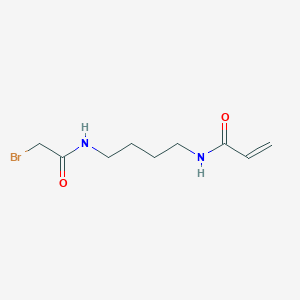
N-(4-(2-bromoacetamido)butyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-bromoacetamido)butyl)acrylamide is a chemical compound with the molecular formula C9H15BrN2O2 and a molecular weight of 263.13 g/mol . It is typically a white to pale yellow solid at room temperature and is soluble in organic solvents . This compound is often used as a monomer in the synthesis of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-bromoacetamido)butyl)acrylamide typically involves the reaction of 2-bromoacetamide with 4-aminobutyl acrylamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-bromoacetamido)butyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Polymerization: The acrylamide group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Polymerization: The major products are polymers with repeating units of the acrylamide monomer.
Scientific Research Applications
N-(4-(2-bromoacetamido)butyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(2-bromoacetamido)butyl)acrylamide involves its ability to undergo polymerization and substitution reactions. The acrylamide group can form covalent bonds with other molecules, leading to the formation of polymers or modified biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-chloroacetamido)butyl)acrylamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-(2-iodoacetamido)butyl)acrylamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(4-(2-bromoacetamido)butyl)acrylamide is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for various chemical reactions and applications .
Properties
Molecular Formula |
C9H15BrN2O2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C9H15BrN2O2/c1-2-8(13)11-5-3-4-6-12-9(14)7-10/h2H,1,3-7H2,(H,11,13)(H,12,14) |
InChI Key |
FBSIOTJYNBOUOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


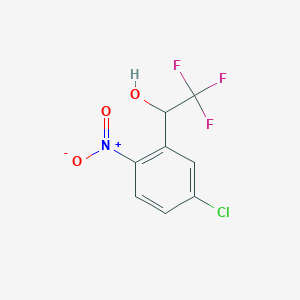
![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)
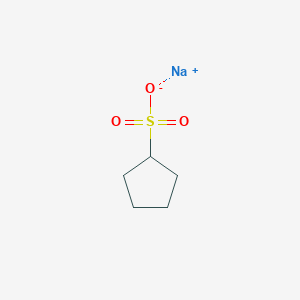
![Trimethyl[2-(3-propoxyphenyl)ethynyl]silane](/img/structure/B11719395.png)

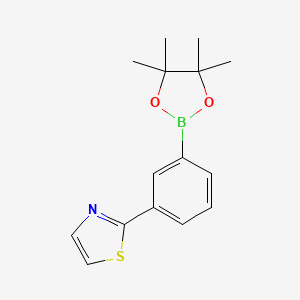
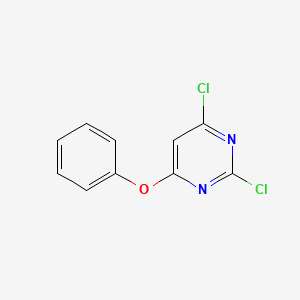

![6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one](/img/structure/B11719420.png)
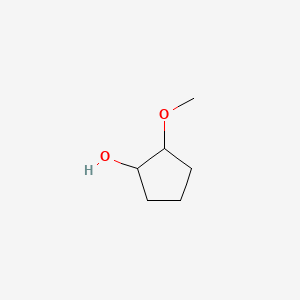
![(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11719432.png)
![2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11719438.png)
